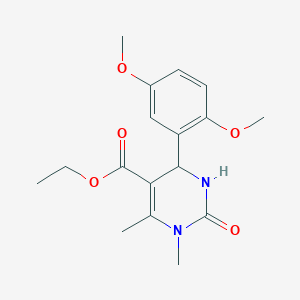![molecular formula C25H19Br2N3 B400866 6-bromo-3-[5-(4-bromofenil)-4,5-dihidro-1H-pirazol-3-il]-2-metil-4-fenilquinolina CAS No. 314034-62-3](/img/structure/B400866.png)
6-bromo-3-[5-(4-bromofenil)-4,5-dihidro-1H-pirazol-3-il]-2-metil-4-fenilquinolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline is a useful research compound. Its molecular formula is C25H19Br2N3 and its molecular weight is 521.2g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Las pirazolinas han ganado atención por su potencial antibacteriano. Los informes sugieren que este compuesto puede exhibir efectos antibacterianos contra varios patógenos, lo que lo convierte en un candidato para futuras investigaciones en la investigación antimicrobiana .
Propiedades Antifúngicas
Además de la actividad antibacteriana, las pirazolinas se han explorado por sus propiedades antifúngicas. Este compuesto podría potencialmente inhibir el crecimiento de hongos y servir como base para desarrollar nuevos agentes antifúngicos .
Aplicaciones Antiparasitarias
La estructura del compuesto puede prestarse a aplicaciones antiparasitarias. Investigar sus efectos sobre los parásitos podría proporcionar información valiosa para combatir las infecciones parasitarias .
Potencial Antiinflamatorio
Las pirazolinas se han asociado con efectos antiinflamatorios. Este compuesto podría modular las vías inflamatorias, lo que lo hace relevante para estudios relacionados con la inflamación y las respuestas inmunitarias .
Actividad Antidepresiva
La investigación ha relacionado las pirazolinas con posibles propiedades antidepresivas. Comprender su impacto en los sistemas de neurotransmisores podría contribuir al desarrollo de nuevos medicamentos antidepresivos .
Propiedades Anticonvulsivas
Teniendo en cuenta su estructura, este compuesto puede exhibir efectos anticonvulsivos. Investigar su impacto en la excitabilidad neuronal y el control de las convulsiones podría ser valioso .
Capacidad Antioxidante
El estrés oxidativo juega un papel en varias enfermedades. Las pirazolinas, incluido este derivado, se han explorado por su potencial antioxidante. Evaluar su capacidad para eliminar los radicales libres y proteger las células del daño oxidativo es crucial .
Evaluación de Neurotoxicidad
Este estudio investigó específicamente el potencial neurotóxico del compuesto sobre la actividad de la acetilcolinesterasa (AchE) en alevines de peces. La AchE es esencial para la función nerviosa normal, y las alteraciones en su actividad pueden afectar el comportamiento y la supervivencia. Investigaciones adicionales podrían explorar sus efectos en otros organismos y tejidos .
Propiedades
IUPAC Name |
6-bromo-3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2N3/c1-15-24(23-14-22(29-30-23)16-7-9-18(26)10-8-16)25(17-5-3-2-4-6-17)20-13-19(27)11-12-21(20)28-15/h2-13,22,29H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFAIQAWNHPNJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NNC(C4)C5=CC=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
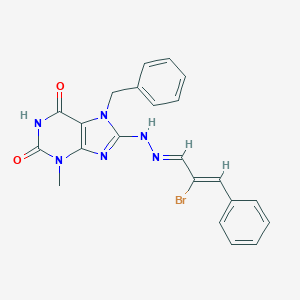
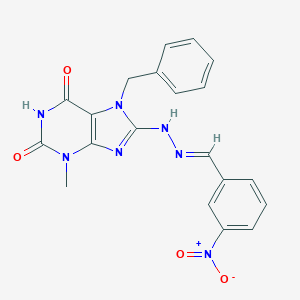
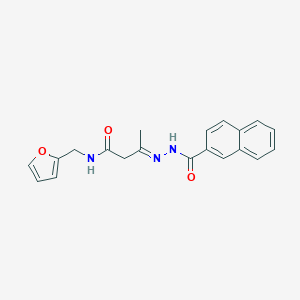
![7-isobutyl-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400786.png)
![2-[(7-decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B400804.png)
![7-decyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400806.png)



![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)
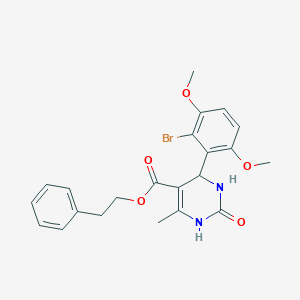
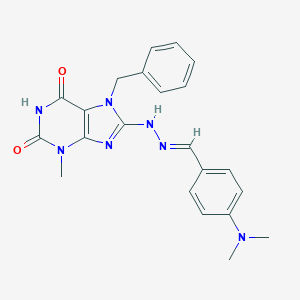
![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)
